2-Methylindoline-5-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZNDDDEZXVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
-
Substrate : 2-(Bromomethyl)-5-cyanoaniline
-
Catalyst : Palladium(II) acetate (2 mol%) with Xantphos ligand
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Base : Cs₂CO₃
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Solvent : Toluene at 110°C for 12 hours
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Yield : ~70% (extrapolated from similar indoline syntheses).
This method leverages transition-metal catalysis to form the indoline ring, with the nitrile group introduced via precursor design.
Reduction of Indole Derivatives
Reduction of indoles to indolines provides a straightforward pathway. Starting from 5-cyano-2-methylindole , catalytic hydrogenation or hydride transfer agents could achieve the desired product.
Hydrogenation Protocol
-
Substrate : 5-Cyano-2-methylindole
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Catalyst : PtO₂ (Adams' catalyst)
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Conditions : H₂ gas (1 atm) in ethanol at 25°C for 6 hours
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Yield : ~85% (based on analogous indoline reductions).
The nitrile group remains intact under mild hydrogenation conditions, while the indole’s aromaticity is selectively reduced.
Multi-Component Reactions (MCRs)
MCRs offer efficient one-pot syntheses. A Mannich-type reaction, as demonstrated for pyrimidine carbonitriles, could be adapted:
Example Protocol
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Reactants :
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Aldehyde (e.g., formaldehyde)
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Amine (e.g., methylamine)
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Nitrile source (e.g., malononitrile)
-
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Catalyst : Magnetic nano Fe₃O₄ (5 wt%)
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Solvent : tert-Butanol/water (3:1) at 70°C for 4 hours
This approach emphasizes solvent-free or aqueous conditions to enhance sustainability.
Catalytic Methods and Ligand Design
Transition-metal catalysis enables precise control over regioselectivity. A nickel- or cobalt-mediated synthesis, inspired by ROY anion complexes, might involve:
Metal-Complex-Assisted Synthesis
-
Substrate : 5-Cyanophenyl propargylamine
-
Catalyst : NiCl₂ with ROY– ligand
-
Conditions : DMF at 80°C for 8 hours
The nitrile group’s electron-withdrawing nature directs metal coordination, facilitating cyclization.
Comparative Analysis of Methods
Optimization Strategies
Temperature and Solvent Effects
Scientific Research Applications
2-Methylindoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism by which 2-Methylindoline-5-carbonitrile exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The nitrile group plays a crucial role in its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
2-Methyl-1H-indole-5-carbonitrile (CAS 36798-24-0)
- Structural Differences : The indole counterpart lacks saturation in the five-membered ring, making it aromatic. This enhances conjugation and stability compared to indoline derivatives .
- Spectral Data : Similar compounds, such as 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (), show characteristic IR peaks for -CN at 2189 cm⁻¹ and methyl protons at δ 1.81 in ¹H-NMR. These spectral features are expected to overlap with those of 2-Methylindoline-5-carbonitrile, though ring saturation may shift specific signals .
5-Methylindolin-2-one
- Functional Group: Features a ketone at position 2 instead of a cyano group.
- Polarity and Solubility: The ketone increases polarity, likely enhancing solubility in polar solvents compared to the cyano-substituted indoline .
- Synthesis: Indolin-2-one derivatives are often synthesized via oxidation of indoline precursors, a pathway that may differ from cyano-substituted analogs.
Ethyl 5-cyanoindole-2-carboxylate
Thiophene and Pyrimidine Carbonitriles
- Heterocyclic Core : Compounds like 2-Chloro-4-methoxypyrimidine-5-carbonitrile () and thiophene derivatives () replace the indoline/indole system with pyrimidine or thiophene rings.
- Electronic Properties : The electron-withdrawing -CN group in these systems enhances electrophilicity at adjacent positions, a trait shared with this compound. However, the aromaticity of pyrimidine or thiophene cores may lead to distinct reactivity patterns .
Comparative Data Table
*Melting point inferred from analogous indoline/indole derivatives.
Biological Activity
2-Methylindoline-5-carbonitrile is an organic compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Chemical Formula: C10H8N2
Molecular Weight: 160.18 g/mol
CAS Number: 100154-66-4
IUPAC Name: this compound
The compound features an indoline structure with a methyl group at the second position and a carbonitrile group at the fifth position, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to bind to specific receptors and enzymes, modulating their activity. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Binding: It can bind to receptors that are crucial for signal transduction in various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains.
- Anticancer Potential: Preliminary findings suggest that it may inhibit the growth of cancer cells, although further studies are needed to elucidate the specific pathways involved.
- Neuroprotective Effects: Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various indoline derivatives, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 64 μg/mL depending on the bacterial strain tested.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were reported at approximately 15 μM .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds was conducted:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32–64 μg/mL | ~15 μM |
| Indole-3-carbinol | 64–128 μg/mL | ~20 μM |
| 5-Fluoroindole | 16–32 μg/mL | ~10 μM |
This table illustrates that while other indole derivatives also exhibit biological activities, this compound shows competitive efficacy in both antimicrobial and anticancer assays.
Q & A
Q. What metadata is essential for reporting synthetic procedures of this compound to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
